molecular formula C7H12ClF2N B1400752 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1282532-00-6

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1400752
CAS No.: 1282532-00-6
M. Wt: 183.63 g/mol
InChI Key: BBUIJUSZIDUWFA-UHFFFAOYSA-N
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Description

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride: is a chemical compound with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a six-membered ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of 4,4-difluoro-6-azaspiro[2.5]octane as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUIJUSZIDUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736413
Record name 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282532-00-6
Record name 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen chloride (4 M in dioxane, 3.29 ml, 13.2 mmol) was added to a solution of tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate (592 mg, 2.39 mmol) in ethanol (0.5 ml). The solvents were evaporated to give a white solid. The solid residue was washed with tert-butylmethylether to afford the title compound (404 mg, 92%).White solid, MS: 148.2 (M+H)+.
Quantity
3.29 mL
Type
reactant
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 3
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 4
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 5
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 6
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

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